Dibenzofuran-4-boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
dibenzofuran-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO3/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHUJRZYLRVVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3=CC=CC=C3O2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370219 | |
| Record name | Dibenzofuran-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100124-06-9 | |
| Record name | Dibenzofuran-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzofuran-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Dibenzofuran 4 Boronic Acid and Its Precursors
Strategies for Dibenzofuran (B1670420) Core Construction
The synthesis of the dibenzofuran skeleton is a critical precursor step. Chemists have developed a variety of methods that can be broadly categorized into metal-catalyzed and metal-free approaches. These strategies often involve the formation of a key carbon-carbon or carbon-oxygen bond to complete the central furan (B31954) ring.
Metal-Catalyzed Routes to Dibenzofuran Derivatives
Transition metal catalysis is a cornerstone in the synthesis of dibenzofuran derivatives, offering high efficiency and functional group tolerance. Palladium-based catalysts are particularly prominent in these transformations.
One common strategy involves the intramolecular cyclization of diaryl ethers. For instance, palladium(II)-catalyzed oxidative carbon-carbon bond formation can convert diarylamines and, by extension, diaryl ethers into their respective heterocyclic structures. organic-chemistry.org Using pivalic acid as the reaction solvent has been shown to improve reproducibility and yield for this type of transformation. organic-chemistry.org Another approach utilizes a reusable palladium-on-carbon (Pd/C) catalyst for the cyclization of o-iododiaryl ethers under ligand-free conditions. organic-chemistry.org
A powerful one-pot protocol for constructing dibenzofuran motifs involves a tandem reaction sequence. organic-chemistry.org This method combines a palladium-catalyzed cross-coupling/aromatization of 6-diazo-2-cyclohexenones with ortho-haloiodobenzenes, followed by a copper-catalyzed Ullmann coupling. organic-chemistry.org This approach is noted for its operational simplicity and high selectivity. organic-chemistry.org Optimization studies identified Pd(PPh₃)₄ and Cu₂O as crucial catalysts for achieving high yields. organic-chemistry.org
Other metal-catalyzed methods include:
Palladium-catalyzed cyclization of o-diazonium salts of diaryl ethers : This reaction proceeds with palladium acetate (B1210297) in refluxing ethanol (B145695) without the need for a base. organic-chemistry.org
Reaction of o-iodophenols with silylaryl triflates : This sequence first forms the diaryl ether via a reaction with cesium fluoride, followed by a palladium-catalyzed cyclization to yield the dibenzofuran. organic-chemistry.org
Palladium-catalyzed phenol-directed C-H activation/C-O cyclization : This method uses air as the oxidant and has been shown to tolerate a variety of functional groups. researchgate.net
Negishi Coupling : An efficient Negishi coupling approach has been used for faster access to dibenzofuran analogues, such as in the synthesis of fluorescent dibenzofuran α-amino acids. acs.orgacs.org
The following table summarizes selected metal-catalyzed reactions for dibenzofuran core construction.
Table 1: Selected Metal-Catalyzed Syntheses of Dibenzofuran Derivatives| Starting Materials | Catalyst(s) | Key Reaction Type | Yield | Reference |
|---|---|---|---|---|
| 6-Diazo-2-cyclohexenones, ortho-Haloiodobenzenes | Pd(PPh₃)₄, Cu₂O | One-pot cross-coupling/Ullmann coupling | Good to Excellent | organic-chemistry.org |
| o-Iododiaryl ethers | Pd/C | Intramolecular Cyclization | Good | organic-chemistry.org |
| o-Iodophenols, Silylaryl triflates | Pd catalyst, CsF | O-Arylation followed by Cyclization | Good to Excellent | organic-chemistry.org |
| Diaryl ethers | Pd(OAc)₂ | Intramolecular oxidative C-C bond formation | High | organic-chemistry.org |
| Halogenated dibenzofurans, Organozinc reagents | Palladium catalyst, SPhos ligand | Negishi Coupling | 44-62% | acs.org |
Metal-Free Approaches for Dibenzofuran Synthesis
While metal-catalyzed routes are prevalent, metal-free strategies have gained significant attention due to their economic and environmental advantages. These methods often rely on photochemistry or strong reagents to induce cyclization.
A notable metal-free approach is the photoinduced synthesis of dibenzofurans through electron transfer (eT) reactions. acs.org One such pathway involves a photoinduced intramolecular cyclization to generate a C-O bond via a radical pathway. acs.orgconicet.gov.ar Another metal-free procedure involves a one-pot intermolecular reaction between p-substituted phenols and 2-bromo-1-iodo-4-R¹-benzene under Sᵣₙ1 conditions, which does not require any photocatalyst. conicet.gov.ar
Another innovative metal-free method is the oxidative dehydrogenative carboannulation reaction. This approach has been used to construct novel C₆₀-fused dibenzofuran derivatives. figshare.comacs.org The reaction is praised for its high atom economy, operational simplicity, and broad substrate scope. figshare.comacs.org
Furthermore, the synthesis of functionalized 4-nitrodibenzofurans has been achieved under transition-metal-free conditions using sodium nitrite (B80452) (NaNO₂) in trifluoroacetic acid (TFA) and water. psu.edu This reaction proceeds through the nitration of a phenol (B47542) ring followed by a Sandmeyer-type reaction to form the dibenzofuran ring. psu.edu
Preparation of Dibenzofuran-4-boronic Acid
Once the dibenzofuran core is available, particularly as a halogenated precursor, several methods can be employed to introduce the boronic acid group at the 4-position.
Lithiation and Borylation Routes from Halogenated Dibenzofurans
The most common and direct route to this compound involves a lithium-halogen exchange followed by borylation. This process typically starts with 4-bromodibenzofuran (B1267964).
The synthesis involves dissolving 4-bromodibenzofuran in an anhydrous solvent like tetrahydrofuran (B95107) (THF) and cooling the mixture to very low temperatures, typically -78°C, under an inert atmosphere (e.g., argon). smolecule.comchemicalbook.com An organolithium reagent, most commonly n-butyllithium (n-BuLi), is then added. chemicalbook.com This initiates a lithium-halogen exchange, replacing the bromine atom at the C4 position with a lithium atom. smolecule.com
Following this lithiation, an electrophilic boron source, such as triisopropyl borate (B1201080) or trimethoxyborane, is added to the reaction mixture. chemicalbook.com The organolithium intermediate attacks the boron atom, forming a borate ester. The reaction is then allowed to warm to room temperature before being quenched with an acidic aqueous solution (e.g., 1 N hydrochloric acid). chemicalbook.com The acidic work-up hydrolyzes the borate ester to yield the final product, this compound, which can be isolated as a solid. chemicalbook.com Yields for this process are often high, with reports of 80% to 94%. chemicalbook.com
Table 2: Synthesis of this compound via Lithiation/Borylation
| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 4-Bromodibenzofuran | 1) n-BuLi, 2) Triisopropyl borate, 3) HCl | Dry THF | -78°C to RT | 94% | chemicalbook.com |
| 4-Bromodibenzofuran | 1) n-BuLi, 2) Trimethoxyborane, 3) HCl | Anhydrous THF | -78°C to RT | 80% | chemicalbook.com |
Electrophilic Borylation Methodologies
Electrophilic borylation offers an alternative, more direct approach to C-H borylation, potentially avoiding the need for halogenated precursors and cryogenic conditions. These reactions often utilize strong boron electrophiles. While specific examples for the direct electrophilic borylation of dibenzofuran at the 4-position are less commonly detailed than lithiation routes, the principles have been established for various aromatic systems. researchgate.net
Phosphorus-directed electrophilic borylation, for example, provides a metal-free route to phosphine-boranes and can be applied to various backbones, including dibenzofurans, although this is for creating P-B derivatives. researchgate.net General electrophilic borylation of arenes can be achieved with reagents like BBr₃ or BCl₃, often requiring heat or the use of a Lewis acid. mdpi.com For instance, the borylation of certain thiophene (B33073) derivatives has been accomplished using BCl₃ in a Friedel-Crafts-type reaction. mdpi.com Such methods could theoretically be adapted for dibenzofuran, though regioselectivity would be a critical challenge to overcome.
Transmetalation Reactions for this compound Synthesis
Transmetalation reactions, particularly the Miyaura borylation, represent a powerful, metal-catalyzed method for synthesizing boronic acids and their esters. organic-chemistry.org This reaction involves the cross-coupling of a halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst. organic-chemistry.orgrsc.org
To synthesize the pinacol (B44631) ester of this compound, 4-bromodibenzofuran can be reacted with B₂pin₂ using a catalyst system like Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) and a base such as potassium acetate (KOAc). rsc.orgresearchgate.net The resulting boronate ester can then be used directly in subsequent coupling reactions or hydrolyzed to the boronic acid if needed.
A transition-metal-free boryl substitution has also been developed using a silylborane reagent, PhMe₂Si–B(pin), and an alkoxide base. rsc.org This method has been successfully applied to 4-bromodibenzofuran, yielding the corresponding boronate ester in 77% yield, demonstrating good functional group compatibility without the need for a transition metal catalyst. rsc.org
Advanced Synthetic Approaches to Functionalized Boronic Acids Relevant to this compound
While the lithiation of halogenated precursors is a reliable method, advanced synthetic strategies offer improvements in terms of reaction conditions, functional group tolerance, and atom economy. These methods are highly relevant for the synthesis of this compound and other functionalized arylboronic acids.
One significant advancement is the development of non-cryogenic protocols for the borylation of aryl bromides. A general and convenient method utilizes a bromine/magnesium exchange with iPrMgCl·LiCl. organic-chemistry.orgacs.org This approach allows for the formation of the Grignard reagent from an aryl bromide, which can then be reacted with a borate ester at a much milder temperature of 0°C, circumventing the need for cryogenic conditions like -78°C. organic-chemistry.orgacs.org This method shows broad applicability for various substrates and is noted for its functional group tolerance, although it is not compatible with aromatic esters. organic-chemistry.org
Direct C-H activation and borylation represents one of the most powerful and atom-economical strategies for synthesizing arylboronic acids. This approach avoids the need for pre-functionalized substrates like aryl halides by directly converting a C-H bond on the aromatic ring into a C-B bond. Various transition-metal catalysts have been developed for this purpose. Catalytic systems based on iridium, rhodium, nickel, and iron have been shown to effectively catalyze the C-H borylation of a range of aromatic and heteroaromatic compounds. oup.comresearchgate.netrsc.org Specifically, iridium-catalyzed sp² C-H borylation is a known method for preparing borylated arenes and heteroarenes, and its application can be extended to substrates like dibenzofuran. rsc.org This direct borylation strategy offers a more streamlined route to compounds such as this compound, starting from the parent dibenzofuran heterocycle.
Table 2: Examples of Catalytic Systems for C-H Borylation of Arenes/Heteroarenes
| Metal Catalyst | Ligand Type | Substrate Type | Key Feature | Source(s) |
|---|---|---|---|---|
| Iridium | 2,2'-Dipyridylarylmethane | Arenes | Enables sp3 C-H borylation | rsc.org |
| Rhodium(I) | Not specified | Aryl sulfonamides | Directed ortho C-H alkylation | oup.com |
| Nickel(0) | PMe₃ | Substituted Arenes | Silyl-directed ortho C-H borylation | researchgate.net |
Reactivity and Reaction Mechanisms of Dibenzofuran 4 Boronic Acid
Palladium-Catalyzed Cross-Coupling Reactions
The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. acs.orglibretexts.org Dibenzofuran-4-boronic acid is a key participant in these transformations, particularly in the widely utilized Suzuki-Miyaura coupling.
Suzuki-Miyaura Cross-Coupling with this compound
The Suzuki-Miyaura coupling reaction is a powerful method for constructing biaryl structures and other carbon-carbon bonds. libretexts.org It typically involves the reaction of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgacs.org This reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts. nih.gov
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the catalytic system employed, which includes the palladium source and, crucially, the supporting ligands. Ligands play a critical role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle. acs.orgnih.gov
For the coupling of this compound, various palladium catalysts and ligands have been explored. For instance, in a study focusing on the synthesis of dibenzofuran (B1670420) derivatives, Pd(OAc)2 was used as the palladium source. sci-hub.se Another example demonstrates the use of a thermoresponsive polymeric ligand with a palladium catalyst for the cross-coupling of various substrates, including a dibenzofuran derivative, highlighting the broad applicability of modern catalytic systems. rsc.org
The choice of ligand can significantly impact reaction efficiency. Electron-rich and bulky phosphine (B1218219) ligands, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), have shown exceptional activity in Suzuki-Miyaura reactions, enabling the coupling of challenging substrates at low catalyst loadings and even at room temperature. acs.orgnih.gov The development of N-heterocyclic carbene (NHC) ligands has also provided highly active and stable catalysts for these transformations. chemrxiv.org
Below is a table summarizing representative catalytic systems used in Suzuki-Miyaura reactions, which could be applicable to this compound.
| Palladium Source | Ligand | Base | Solvent(s) | Temperature | Notes |
| Pd(OAc)2 | SPhos | K3PO4 | n-Butanol | 100 °C | A general and efficient system for a broad range of heteroarylboronic acids. nih.gov |
| Pd2(dba)3 | P(t-Bu)3 | Various | Various | Room Temp. | Effective for a wide range of aryl and vinyl halides. organic-chemistry.org |
| Ni(IPr)P(Oi-Pr)3Cl | (as precatalyst) | K3PO4 | THF | 50 °C | A nickel-based system that successfully coupled dibenzofuran boronic acid. chemrxiv.org |
| Na2PdCl4 | sSPhos | K2CO3 | Water/Acetonitrile (B52724) | 37 °C | Developed for DNA-compatible Suzuki-Miyaura coupling. frontiersin.orgnih.gov |
The utility of a synthetic method is largely defined by its substrate scope and tolerance for various functional groups. The Suzuki-Miyaura coupling of this compound has been shown to be compatible with a range of coupling partners and functional groups.
Research has demonstrated the successful coupling of this compound with aryl chlorides under nickel catalysis. chemrxiv.orgnih.gov In one instance, the coupling with an aryl chloride was achieved in a 42% yield. nih.gov Another study highlighted the broad substrate scope of a palladium catalyst with a thermoresponsive polymeric ligand, which facilitated the smooth reaction of dibenzofuran with a low catalyst loading. rsc.org
The reaction conditions can be tuned to accommodate various functional groups. For example, palladium-catalyzed Suzuki-Miyaura reactions are known to tolerate esters, amides, and unprotected amino and hydroxyl groups. nih.govrsc.org This broad functional group tolerance is a key advantage, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies.
The table below illustrates the scope of coupling partners for boronic acids in Suzuki-Miyaura reactions, with specific examples relevant to this compound where available.
| Coupling Partner | Catalyst System | Product Type | Yield | Reference |
| Aryl Chloride | Ni(IPr)P(Oi-Pr)3Cl / K3PO4 | Biaryl | 42% | nih.gov |
| Heteroaryl Chloride | Pd/thermoresponsive ligand / K2CO3 | Heterobiaryl | - | rsc.org |
| Aryl Bromide | Pd(OAc)2 / SPhos / K3PO4 | Biaryl | Good to Excellent | nih.gov |
| Aryl Triflate | Pd(OAc)2 / PCy3 | Biaryl | - | organic-chemistry.org |
The catalytic cycle of the Suzuki-Miyaura reaction comprises three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is a critical and often rate-determining step. nih.govresearchgate.net
The mechanism of transmetalation is complex and can proceed through different pathways. It is generally accepted that the boronic acid must be activated by a base to form a more nucleophilic boronate species. organic-chemistry.org This boronate then reacts with the palladium(II) complex generated after oxidative addition. researchgate.net
Several factors influence the efficiency of the transmetalation step. The presence of a hydroxide (B78521) or alkoxide ligand on the palladium center is believed to accelerate the reaction compared to a halide ligand. researchgate.net The structure of the boronic acid and the steric and electronic properties of the ligands on the palladium also play a significant role. acs.orgnih.gov For instance, computational studies have helped to elucidate how specific ligands can enhance the efficacy of the Suzuki-Miyaura process. acs.orgnih.gov In some cases, additives like TBAF can facilitate difficult transmetalations, possibly by forming a more reactive fluorinated boronate complex. chemrxiv.orgnih.gov
The development of chemical reactions that are compatible with biological macromolecules like DNA is a significant area of research, particularly for the construction of DNA-encoded libraries (DELs) for drug discovery. nih.govresearchgate.net The Suzuki-Miyaura reaction has been adapted for this purpose, requiring mild, aqueous reaction conditions to maintain the integrity of the DNA. nih.govresearchgate.net
An efficient method for the Suzuki-Miyaura cross-coupling of DNA-conjugated aryl iodides with various (hetero)aryl boronic acids has been developed using a water-soluble catalytic system of Na2PdCl4/sSPhos. frontiersin.orgnih.govnih.gov These reactions proceed at a biologically compatible temperature of 37°C in a water and acetonitrile mixture. frontiersin.orgnih.govnih.gov The protocol has been shown to have a broad substrate scope, tolerating a wide range of functional groups on the boronic acid partner. frontiersin.orgnih.govnih.gov While specific use of this compound in this context is not explicitly detailed in the provided results, its properties as a (hetero)aryl boronic acid suggest potential compatibility with these on-DNA coupling methods. researchgate.net
Mechanistic Insights into the Transmetalation Step with Boronic Acids
Other Palladium-Catalyzed Transformations
While the Suzuki-Miyaura coupling is the most prominent reaction involving this compound, palladium catalysis enables a variety of other transformations with organoboron compounds. These include decarbonylative couplings and other cross-coupling reactions.
For example, a palladium-catalyzed decarbonylative transformation of fluoroalkyl glutarimides with (hetero)aryl boronate esters has been reported to produce fluoroalkyl (hetero)arenes. nih.gov In this study, 2-dibenzofuran neopentylboronate ester was successfully used as the nucleophile, demonstrating the utility of dibenzofuran-boron compounds in reactions beyond standard Suzuki-Miyaura coupling. nih.gov
Additionally, palladium catalysts are known to facilitate other cross-coupling reactions such as the Heck, Sonogashira, and Buchwald-Hartwig aminations. While direct examples with this compound are not prevalent in the search results, the reactivity of the C-B bond allows for its potential participation in a range of palladium-catalyzed processes.
Transition-Metal-Free Functionalization of Arylboronic Acids
While renowned for their role in transition-metal-catalyzed cross-coupling reactions, arylboronic acids, including this compound, can also undergo a variety of functionalization reactions without the need for metal catalysts. nih.gov These metal-free methods are advantageous due to reduced cost, lower toxicity, and simplified purification procedures.
Ipso-hydroxylation is the direct replacement of the boronic acid group with a hydroxyl group, providing a straightforward route to phenols. This transformation is typically achieved using an oxidizing agent.
Common Methods and Research Findings:
Hydrogen Peroxide (H₂O₂): Aqueous hydrogen peroxide is a common and effective oxidant for the ipso-hydroxylation of arylboronic acids. scispace.com The reaction is often performed in water or a mixed aqueous-organic solvent system. scispace.com Solid H₂O₂ complexes, such as those with poly(N-vinylpyrrolidone), have also been developed for increased efficiency and easier handling. scispace.com The process can be promoted by organocatalysts like citric acid or ascorbic acid, offering a green and metal-free approach. tandfonline.combohrium.com
Tertiary Amine N-Oxides: A highly efficient and mild method for ipso-hydroxylation involves the use of tertiary amine N-oxides. This method exhibits broad functional group tolerance, even with sensitive functionalities like aldehydes, and is applicable to heteroarylboronic acids. nih.gov
tert-Butyl Hydroperoxide (TBHP): Aqueous TBHP can also serve as an effective oxidant for this transformation. scispace.com
Photocatalysis: A dual ipso-hydroxylation and para-C–H chalcogenation of arylboronic acids has been achieved using a photocatalyst under visible light with air as the oxidant. This process generates phenols in situ before further functionalization. rsc.org
The general mechanism for oxidation with peroxides involves the formation of a boronate intermediate, which then undergoes rearrangement to yield the corresponding phenol (B47542).
The direct conversion of an arylboronic acid to a primary arylamine without a metal catalyst was a long-standing challenge in synthetic chemistry. scispace.comorganic-chemistry.org Recently, effective methods have been developed to achieve this transformation.
Key Research Findings:
A landmark method employs O-(2,4-dinitrophenyl)hydroxylamine as the aminating agent. scispace.comorganic-chemistry.org This reaction proceeds under neutral or basic conditions and is operationally simple. scispace.com
The mechanism is believed to involve a 1,2-aryl migration. DFT calculations have shown that the presence of an ortho-nitro group on the aminating agent is crucial for lowering the activation energy of this migration step. scispace.comorganic-chemistry.org
This method shows remarkable functional group tolerance, successfully producing halogenated primary anilines that are often difficult to synthesize using transition-metal catalysis. scispace.com Research has specifically noted that dibenzofuran boronic acid gives the corresponding primary amine in a satisfactory yield using this protocol. nih.gov
The boronic acid moiety can be replaced by a halogen atom in an ipso-halogenation reaction. This provides a regioselective method for synthesizing aryl halides.
Common Reagents and Findings:
N-Halosuccinimides (NCS, NBS, NIS): N-Iodosuccinimide (NIS) and N-Bromosuccinimide (NBS) are widely used for the mild and efficient iodination and bromination of arylboronic acids, respectively. nih.govorganic-chemistry.org These reactions typically provide the ipso-substituted product with high regioselectivity and are tolerant of a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org While N-Chlorosuccinimide (NCS) is generally less reactive, its effectiveness can be enhanced by using sodium halides in water, providing an eco-friendly route to aryl chlorides, bromides, and iodides. acs.orgacs.org
Molecular Iodine (I₂): A metal-free method for the iodination of arylboronic acids uses molecular iodine with potassium carbonate as the base. organic-chemistry.org
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent, in the presence of catalytic sodium methoxide, efficiently converts arylboronic acids to the corresponding bromoarenes in excellent yields. nih.gov
The table below summarizes common conditions for metal-free halogenation.
| Halogenation | Reagent | Typical Conditions |
| Iodination | N-Iodosuccinimide (NIS) | Acetonitrile or other organic solvents, room temperature |
| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile or other organic solvents, room temperature |
| Chlorination | N-Chlorosuccinimide (NCS) / NaCl | Water, room temperature |
A powerful, metal-free method for forming C-C bonds involves the reaction of arylboronic acids with diazo compounds. organic-chemistry.orgresearchgate.net
Key Research Findings:
This reaction can be achieved by reacting arylboronic acids with tosylhydrazones, which generate diazo compounds in situ under thermal conditions with a base like K₂CO₃. organic-chemistry.org The process is highly tolerant of various functional groups. organic-chemistry.org
The reaction is proposed to proceed through the formation of the diazo compound, which then reacts with the boronic acid to form a transient benzylboronic acid intermediate. This intermediate can then undergo protodeboronation to yield the final coupled product. nih.gov
Recent advancements have utilized flow chemistry and UV photolysis to generate unstable diazo compounds from oxadiazoline precursors, which can then be coupled with arylboronic acids. researchgate.netd-nb.info This allows for a divergent process leading to either C(sp²)–C(sp³) cross-coupling products or other derivatives. d-nb.info
Halogenation of Arylboronic Acids (e.g., Iodination, Bromination)
Boronic Acid-Diol Interactions and Esterification Reactions
A fundamental characteristic of boronic acids is their ability to react reversibly with diols to form cyclic boronic esters. aablocks.com This interaction is central to their use in sensors, bioconjugation, and dynamic materials. mdpi.commpg.de
The reaction involves an equilibrium between the trigonal (sp² hybridized) boronic acid and the tetrahedral (sp³ hybridized) boronate anion, which is formed in more basic conditions by the addition of a hydroxide ion. aablocks.com While it was once believed that the anionic boronate was more reactive towards diols, it is now suggested that the preferred pathway for esterification is the addition of the diol to the neutral, trigonal boronic acid. aablocks.com
The stability and formation kinetics of the resulting boronic ester are influenced by several factors:
pH: The equilibrium is highly pH-dependent. Boronic esters are generally stable at neutral to basic pH but can be hydrolyzed under acidic conditions. mpg.de
pKa of Boronic Acid and Diol: The relative acidities of the boronic acid and the diol affect the optimal pH for complexation. aablocks.comresearchgate.net
Diol Structure: The reaction is most favorable with cis-1,2-diols and 1,3-diols that can form stable five- or six-membered rings (dioxaborolanes and dioxaborinanes, respectively). mdpi.comresearchgate.net
Solvent and Buffer: The composition of the medium can influence binding affinities due to the formation of complexes with buffer components. aablocks.comchemrxiv.org
Radical-Mediated Reactions Involving Boronic Acids
Boronic acids and their derivatives can serve as precursors to radicals under various conditions, enabling a different set of transformations. researchgate.net
Mechanisms and Applications:
Manganese(III)-Mediated Reactions: Mn(III) salts like Mn(OAc)₃ or Mn(acac)₃ can promote the generation of aryl radicals from arylboronic acids. rhhz.netorganic-chemistry.org This has been applied in cascade reactions with isocyanides to synthesize complex heterocyclic structures like diimides and 3-cyanoindoles. rhhz.netorganic-chemistry.org The mechanism involves the oxidation of the boronic acid to produce an aryl radical, which then engages in subsequent addition and cyclization steps. organic-chemistry.org
Visible Light Photocatalysis: Under visible light irradiation, a photocatalyst can facilitate the generation of radicals from boronic acids. rsc.org For example, alkyl radicals can be generated from alkyl boronic acids and added to electron-deficient heteroarenes in a Minisci-type reaction. kuleuven.be Another approach involves the decarboxylative addition of redox-active esters to vinyl boronic acid esters to synthesize new alkyl boronic esters. rsc.org These reactions often feature mild, metal-free conditions. rsc.org
Radical Borylation: In some processes, a boryl radical itself is generated and participates in the reaction. For instance, an N-heterocyclic carbene-boryl radical can add to an alkene, initiating a cyclization cascade to form boron-substituted N-heterocycles. researchgate.net
These radical-mediated pathways expand the synthetic utility of boronic acids beyond traditional two-electron chemistry, offering novel routes for constructing complex molecules. researchgate.net
Applications of Dibenzofuran 4 Boronic Acid in Material Science and Supramolecular Chemistry
Building Blocks for Advanced Materials
The inherent properties of dibenzofuran-4-boronic acid make it an important precursor in the synthesis of novel materials with tailored electronic and optical characteristics. a2bchem.com
This compound serves as a crucial intermediate in the creation of organic electronic components and specialty polymers. a2bchem.com Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex, conjugated molecular architectures. a2bchem.comnbinno.com These structures are fundamental to the development of materials for organic electronics. nbinno.com The dibenzofuran (B1670420) moiety itself contributes to the aromatic and electronic properties of the resulting materials. cymitquimica.com
The synthesis of specialty polymers can also utilize this compound to impart specific functionalities. a2bchem.com By incorporating this compound into polymer chains, materials with enhanced thermal stability and specific electronic properties can be engineered.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 100124-06-9 nbinno.com |
| Molecular Formula | C₁₂H₉BO₃ nbinno.com |
| Molecular Weight | 212.01 g/mol nbinno.com |
| Appearance | Off-white to beige powder hcchems.comchemicalbook.com |
| Melting Point | 286-291 °C hcchems.com |
In the field of organic light-emitting diodes (OLEDs), this compound is a key component in the synthesis of host materials. hcchems.com Host materials are essential for achieving high efficiency and stability in phosphorescent OLEDs (PhOLEDs). The dibenzofuran unit is often used as a p-type (hole-transporting) unit in bipolar host materials. rsc.org
For instance, new dibenzofuran/spirobifluorene hybrid molecules have been synthesized using this compound for use as thermally stable host materials in efficient PhOLEDs with low efficiency roll-off. hcchems.com Similarly, researchers have synthesized four regioisomers of bipolar host materials by reacting a cyano-substituted fluorene (B118485) (n-type unit) with dibenzofuran (p-type unit) through cross-coupling reactions. rsc.org These materials were used to fabricate yellow PhOLEDs, with one of the hosts, 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF), demonstrating the best device performance with a maximum current efficiency of 77.2 cd A⁻¹ and an external quantum efficiency of 25.3%. rsc.org The design of such host materials often involves combining electron-donating and electron-withdrawing moieties to achieve balanced charge transport. acs.org
Organic Electronic Components and Specialty Polymers
Design and Synthesis of Fluorescent Sensors
The boronic acid functional group of this compound plays a pivotal role in the design of fluorescent sensors, particularly for biologically relevant molecules like carbohydrates. nbinno.comchemicalbook.com
This compound is a water-soluble compound that exhibits changes in its fluorescent properties upon binding to sugars. hcchems.comchemicalbook.com This makes it a valuable fluorescent reporter for the detection of carbohydrates under near-physiological conditions. hcchems.comcapes.gov.br When it binds with sugars, it shows distinct fluorescence changes at three different wavelengths. chemicalbook.comcapes.gov.brnih.gov
One study reported that this compound (DBFBA) changes its emission intensities at 301, 318, and 327 nm upon binding with sugars. nih.gov The apparent binding constant of this reporter with fructose (B13574) was determined to be 514 M⁻¹. nih.gov However, a limitation noted was the small change in fluorescence intensity (less than one-fold) and the short excitation wavelength of 286 nm. nih.gov
Table 2: Fluorescent Sensing Properties of this compound
| Property | Details |
| Analyte | Carbohydrates (sugars) hcchems.comchemicalbook.com |
| Mechanism | Change in fluorescence upon binding hcchems.comchemicalbook.com |
| Emission Wavelength Changes | Occur at 301, 318, and 327 nm upon sugar binding nih.gov |
| Binding Constant with Fructose | 514 M⁻¹ nih.gov |
The mechanism behind the fluorescence change in boronic acid-based sensors upon binding to analytes like carbohydrates is a well-studied phenomenon. acs.orgnih.gov Boronic acids reversibly bind with 1,2- or 1,3-diols, which are present in sugars, to form cyclic boronate esters. acs.orgnih.gov This binding event alters the electronic properties of the fluorophore, leading to a change in its fluorescence. acs.org
Several mechanisms can be responsible for this change, including Photoinduced Electron Transfer (PET), Internal Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). bham.ac.uk
Photoinduced Electron Transfer (PET): In some sensor designs, a nitrogen atom's lone pair of electrons can quench the fluorescence of the reporter group through PET. acs.orgacs.org Upon binding to a diol, the boronic acid forms a boronate ester, which can strengthen the dative bond between the nitrogen and boron atoms. acs.org This reduces the availability of the nitrogen's lone pair for PET, leading to an increase in fluorescence. acs.org
Internal Charge Transfer (ICT): In ICT-based sensors, the binding of a sugar to the boronic acid changes it from a neutral, electron-withdrawing group to an anionic, electron-donating group. spiedigitallibrary.org This alters the charge transfer characteristics of the excited state of the fluorophore, resulting in a shift in the emission wavelength and a change in intensity. spiedigitallibrary.org
The formation of the boronate ester is a reversible process, which allows for the dynamic and continuous monitoring of analyte concentrations. acs.org
This compound as a Fluorescent Reporter for Carbohydrates
Polymer Functionalization and Self-Assembly
The unique reactivity of the boronic acid group also allows for the functionalization of polymers and the construction of self-assembling systems. rsc.org Boronic acid-functionalized polymers are an important class of materials, particularly for biomedical applications, due to their ability to form dynamic-covalent bonds with diols. rsc.org
Polymers containing boronic acid moieties can be synthesized and used to interact with polyhydroxylated polymers, such as poly(vinyl alcohol) or natural polysaccharides. rsc.org This interaction, based on the reversible formation of boronate esters, can be used to crosslink different polymer chains, leading to the formation of hydrogels. rsc.org
Furthermore, the principles of self-assembly can be utilized to create complex supramolecular structures. For instance, boronic acid-functionalized molecules can act as building blocks for the creation of ordered assemblies like macrocycles and cages. rsc.org In one example of a supramolecular approach, a boronic acid-appended polymer was used in conjunction with cucurbituril (B1219460) (a cyclic host molecule) and guest molecules (methyl viologen and dibenzofuran) to create self-assembling supramolecular block copolymers that formed micelles. rsc.org This demonstrates the potential of using boronic acid chemistry to create responsive and functional nanomaterials. rsc.org
Boronic Acid-Functionalized Polymers for Biomaterial Construction
The construction of advanced biomaterials frequently utilizes boronic acid-functionalized polymers, primarily due to the boronic acid moiety's inherent ability to form reversible covalent bonds with 1,2- and 1,3-diols. mdpi.comresearchgate.net This interaction is particularly significant because many biologically crucial molecules, such as saccharides, are polyols.
Research has demonstrated that polymers functionalized with boronic acids are often biocompatible and can be designed to respond to specific biological compounds under physiological conditions. rsc.org A common method for creating these polymers is through the free-radical polymerization of vinyl monomers like m-acrylamidophenylboronic acid with other monomers such as N,N-dimethylacrylamide. rsc.org This approach allows for the tuning of polymer properties, including achieving a desired hydrophilic/hydrophobic balance. rsc.org
A key application is in the development of hydrogels. For instance, natural polymers like alginate can be chemically modified with boronic acids. mdpi.com These functionalized alginates form dynamic covalent bonds with poly-diol crosslinkers like poly(vinyl alcohol) (PVA), resulting in hydrogels with desirable properties for biomaterials, including injectability, self-healing, and stimulus responsiveness. mdpi.com The dibenzofuran component of DBFBA offers a rigid, aromatic structure that can impart unique photophysical properties or enhance intermolecular interactions within a polymer matrix, making it a potentially valuable monomer for creating specialized biomaterials for sensing or imaging applications. nbinno.comcymitquimica.com Furthermore, layer-by-layer (LbL) assemblies functionalized with phenylboronic acid have been used to create bio-interfaces for patterning cells, indicating a pathway for similar applications using DBFBA-containing polymers. mdpi.com
Dynamic Covalent Assembly in Polymeric Systems
Dynamic covalent chemistry (DCC) is a powerful strategy for constructing complex, adaptive, and self-repairing materials. The reversible nature of the bond between boronic acids and diols is a cornerstone of DCC. rsc.org This "error-checking" capability allows for the thermodynamically controlled formation of highly ordered supramolecular structures. rsc.org
This principle is widely applied in polymeric systems. The boronic acid–diol interaction enables the creation of stimulus-responsive materials, where the dynamic covalent bonds can form and break in response to changes in the environment, such as pH. mdpi.comnih.gov For example, hydrogels formed through these dynamic crosslinks can exhibit shear-thinning and self-healing behaviors, which are highly sought after in applications like drug delivery and tissue engineering. mdpi.comrsc.org
In one notable example of supramolecular assembly, dibenzofuran itself was used as an electron-deficient guest molecule that, along with an electron-rich methyl viologen guest, was incorporated into the cavity of a cucurbituril (CB) host. rsc.org This assembly was used to link acrylate (B77674) polymers, one of which was end-functionalized with a phenyl boronic acid, demonstrating how the dibenzofuran structure can be integrated into complex, dynamic polymeric systems. rsc.org The dynamic covalent interaction between boronic acids and catechols has also been developed into a synthetic binary code, mimicking DNA by allowing peptide backbones to recognize complementary strands through sequence-specific binding. nih.gov The incorporation of the rigid, planar dibenzofuran moiety from DBFBA into such systems could be leveraged to control the spatial arrangement and stability of these dynamic assemblies.
Preparation of Molecular Porous Materials
Molecular porous materials, such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), are crystalline materials with well-defined, permanent porosity, making them suitable for applications in gas storage, separation, and catalysis. Boronic acids are key building blocks in the synthesis of certain types of these materials.
The condensation reaction between boronic acids and diols is a primary method for forming boronate ester-linked COFs. rsc.org For example, the Suzuki cross-coupling reaction, which often employs boronic acid reagents, has been used to produce porous networks with high surface areas from monomers like 1,4-benzene diboronic acid. nbinno.comrsc.org These reactions create robust, covalently linked, and highly ordered porous structures. rsc.org
While direct use of DBFBA in a published COF is not widely documented, the dibenzofuran core is a known component in other porous polymers. For example, porous poly(triazine) networks with high gas uptake capacities have been synthesized from 3,6-dicyanodibenzofuran. researchgate.net These networks benefit from the nitrogen- and oxygen-rich character of the dibenzofuran heterocycle, which creates a strong affinity for CO₂. researchgate.net
Furthermore, boronic acids have been used to modify existing porous materials. In one innovative strategy, pyridine-4-boronic acid was used as a "partitioning molecule" to create an integrated covalent network within the pores of a MOF. chemistryviews.org This "pore-space partitioning" enhanced the material's stability and dramatically increased its adsorption capacity for gases like ammonia (B1221849) by introducing new, functional binding sites. chemistryviews.org Given its structural properties and reactivity, this compound stands as a promising candidate for constructing novel porous materials or functionalizing existing ones to tune their sorption and catalytic properties. a2bchem.comtcichemicals.com
Theoretical and Computational Studies on Dibenzofuran 4 Boronic Acid
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a primary tool for studying boronic acids, offering a balance between computational cost and accuracy. It is widely used to investigate electronic structures, predict reactivity, and analyze the complex intermolecular forces that govern the assembly of these molecules in the solid state.
DFT calculations are employed to model the geometric and electronic properties of Dibenzofuran-4-boronic acid. Theoretical studies on similar phenylboronic acid derivatives show that analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. lodz.plbibliotekanauki.pllodz.pl The energy gap between these frontier orbitals is a key indicator of the molecule's chemical reactivity and kinetic stability. For many boronic acid derivatives, the principal electronic transition (S0→S1) involves an electron transfer from the HOMO to the LUMO. lodz.pllodz.pl
The reactivity of the dibenzofuran (B1670420) moiety is influenced by the boronic acid group. The structure, featuring a rigid and planar aromatic system, contributes to enhanced thermal stability and electronic conjugation. Computational models can predict sites susceptible to electrophilic or nucleophilic attack, guiding synthetic applications such as the Suzuki-Miyaura cross-coupling reaction, where this compound is frequently used. nbinno.coma2bchem.com
Table 1: Computed Properties for Dibenzofuran-Boronic Acid Analogs
| Property | Value (Dibenzo[b,d]furan-1-ylboronic acid) | Value (this compound) |
|---|---|---|
| Complexity | Data not available | 259 |
| Heavy Atom Count | Data not available | 16 |
| Hydrogen Bond Acceptor Count | 3 chemscene.com | 3 a2bchem.com |
| Hydrogen Bond Donor Count | 2 chemscene.com | 2 a2bchem.com |
| Rotatable Bond Count | 1 chemscene.com | 1 a2bchem.com |
This table presents computationally derived properties for dibenzofuran boronic acid isomers based on available data.
The boronic acid functional group, –B(OH)₂, is a versatile hydrogen-bond donor and acceptor, playing a critical role in the formation of supramolecular assemblies. researchgate.net DFT calculations are instrumental in quantifying the energetics of these non-covalent interactions.
Studies on related systems, such as 4-cyanophenylboronic acid, provide insight into the binding energies of different interaction motifs. acs.org For instance, the formation of a boronic acid homodimer through O–H···O hydrogen bonds is a common structural feature. DFT simulations have also been used to compare the stability of these homodimers against heteromeric interactions with other molecules, such as aza-donors or water. acs.org The binding energy for a boronic acid homodimer was simulated to be 8.157 kcal/mol, while a heteromeric interaction with an aza-donor co-former was calculated at 15.060 kcal/mol, justifying the preferential formation of the latter in co-crystal systems. acs.org These computational analyses are vital for understanding the forces that direct crystal packing and stabilization. acs.org
Electronic Structure and Reactivity Predictions
Mechanistic Elucidation of Reaction Pathways
Computational studies are crucial for elucidating the step-by-step mechanisms of reactions involving this compound. For example, in transition-metal-catalyzed reactions like the Suzuki coupling, DFT can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. acs.org
Mechanistic investigations have been performed on the formation of dibenzofurans from various precursors, with DFT calculations revealing the reaction energetics, transition states, and most favorable pathways. nih.gov In the context of functionalization, the chemoselective primary amination of arylboronic acids, including a dibenzofuran substrate, has been studied. nih.gov The proposed mechanism involves the capture of a transient HNO intermediate by a phosphine (B1218219) catalyst, followed by a C-N bond-forming rearrangement with the boronic acid. nih.gov Such theoretical models provide a framework for optimizing reaction conditions and predicting outcomes for new substrates.
Crystal Engineering Principles Applied to Boronic Acid Co-Crystals
Crystal engineering utilizes non-covalent interactions to design solid-state materials with desired properties. Boronic acids are excellent building blocks in this field due to the directional and versatile nature of their hydrogen bonding capabilities. researchgate.net The –B(OH)₂ group can adopt different conformations (e.g., syn,syn; syn,anti; anti,anti), allowing it to form a variety of supramolecular synthons. researchgate.netsciengine.com
Computational modeling supports experimental co-crystallization by predicting stable crystal structures and interaction energies. Studies on arylboronic acids demonstrate that they can form predictable hydrogen-bonded motifs, such as tetramolecular macrocycles, with complementary molecules like bipyridines. acs.orguiowa.edu The presence of additional functional groups on the aromatic ring can be used to guide the assembly into higher-order structures, such as 1D strands or 2D layers. uiowa.edu DFT is used to calculate binding and lattice energies, offering insight into the stability of these engineered co-crystals.
Structure-Property Relationships in this compound Derivatives
Understanding the relationship between molecular structure and macroscopic properties is a central goal of computational chemistry. For this compound, its rigid, planar dibenzofuran core is known to impart favorable photophysical and thermal properties. This makes its derivatives promising candidates for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs).
Computational studies on related heterocyclic systems have correlated specific structural modifications—such as the nature and position of substituents—with changes in electrochemical and photophysical properties. researchgate.net For this compound, its water solubility and the ability of the boronic acid moiety to bind with diols (like sugars) lead to changes in its fluorescence properties. chemicalbook.com This structure-property relationship is the basis for its use in developing fluorescence sensors for carbohydrates. nbinno.comchemicalbook.com Theoretical models can predict how structural changes to the dibenzofuran backbone or the boronic acid group will tune these sensory capabilities.
Derivatization and Post Synthetic Functionalization of Dibenzofuran 4 Boronic Acid Products
Synthesis of Novel Dibenzofuran (B1670420) Derivatives
The inherent reactivity of the boronic acid group in dibenzofuran-4-boronic acid makes it a prime candidate for cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone in the synthesis of biaryl and heterobiaryl compounds, which are significant scaffolds in medicinal chemistry and materials science. nbinno.comresearchgate.net
Researchers have successfully synthesized a variety of novel dibenzofuran derivatives. For instance, coupling this compound with imidazole (B134444) derivatives has been explored for creating compounds with potential anti-inflammatory properties. chemicalbook.com The synthesis of these derivatives often involves a multi-step process, which can include the initial formation of the dibenzofuran scaffold through intramolecular reactions, followed by the introduction of the boronic acid moiety. researchgate.net
One notable synthetic route to this compound itself involves the reaction of 4-bromodibenzofuran (B1267964) with n-butyl lithium and subsequently with a trialkyl borate (B1201080), such as trimethoxyborane or triisopropyl borate, followed by acidic workup. chemicalbook.comchemicalbook.com This method provides the precursor necessary for further derivatization.
The functionalization is not limited to simple coupling reactions. For example, 4-nitro-dibenzofurans have been synthesized through a one-pot reaction involving the nitration and cycloetherification of 2'-amino-biphenyl-2-ols. psu.eduresearchgate.net These nitro-dibenzofurans can be further transformed into other derivatives like 3-nitro-terphenyl-2-ol and benzofuro-indoles. psu.edu
Table 1: Examples of Synthesized Dibenzofuran Derivatives
| Derivative Class | Synthetic Precursor | Key Reaction | Potential Application | Reference |
| Biaryl compounds | This compound | Suzuki-Miyaura coupling | Pharmaceuticals, Organic electronics | nbinno.comresearchgate.net |
| Imidazole-coupled dibenzofurans | This compound | Suzuki-Miyaura coupling | Anti-inflammatory agents | chemicalbook.com |
| 4-Nitro-dibenzofurans | 2'-Amino-biphenyl-2-ols | Nitration/Cycloetherification | Synthetic intermediates | psu.eduresearchgate.net |
| Dibenzofuran α-amino acids | Halogenated dibenzofurans | Negishi coupling | Fluorescent probes | acs.org |
| Dibenzofuran[a]‐fused BODIPYs | DibenzoBODIPY scaffold | Intramolecular B,O-chelation | Near-infrared (NIR) photodetectors | researchgate.net |
Functionalization of this compound for Specific Applications
The strategic functionalization of this compound and its derivatives is key to unlocking their potential in various high-tech applications. The position of functional groups on the dibenzofuran core significantly influences the material's properties. nih.gov
In the field of organic electronics, particularly for phosphorescent organic light-emitting diodes (PhOLEDs), dibenzofuran-based host materials are of great interest. Selective fluorination or bromination at different positions of the dibenzofuran ring, which can be achieved through precursors like this compound, has been shown to tune the triplet energy and external quantum efficiency of the resulting devices. nih.gov For instance, modifications at the 1-, 2-, and 4-positions have been found to be more effective than at the 3-position for achieving high-performance host materials. nih.gov
Furthermore, derivatives such as (3-(dibenzo[b,d]furan-4-yl)phenyl)boronic acid are valuable intermediates for OLED materials, particularly for luminescent and hole-transporting layers. arborpharmchem.com The dibenzofuran skeleton provides the necessary π-conjugation for electron transport, while the boronic acid group allows for further functionalization to fine-tune the electronic properties. arborpharmchem.com
This compound's water-soluble nature and its ability to exhibit changes in fluorescence upon binding to sugars make it a candidate for the development of fluorescence sensors for carbohydrates. nbinno.comchemicalbook.com This property is particularly useful under near-physiological conditions. chemicalbook.com
Multi-component Molecular Crystal Materials
The ability of boronic acids to form predictable and stable hydrogen-bonding interactions, particularly the R²₂(8) motif through self-complementary dimerization of the –B(OH)₂ group, makes them excellent building blocks for crystal engineering. mdpi.com This has led to the exploration of this compound and related phenylboronic acids in the formation of multi-component molecular crystals, also known as co-crystals. mdpi.comresearchgate.net
These co-crystals can exhibit unique properties, such as persistent room-temperature phosphorescence (RTP). researchgate.netrsc.org The rigid crystalline environment created by the hydrogen bonding and π-π stacking interactions helps to minimize non-radiative decay pathways, thus enhancing phosphorescence. rsc.org For example, the co-crystallization of 4-halophenylboronic acids with various pharmaceutical compounds has been shown to be influenced by the molar ratio of the components and the solvent used. mdpi.com
The development of these multi-component systems offers a strategy to design materials with tailored optical and electronic properties for applications in areas like sensing and optoelectronics.
Synthesis of Biologically Active Scaffolds and Chemical Probes
This compound and its derivatives are instrumental in the synthesis of scaffolds with significant biological activity. researchgate.netnih.gov The dibenzofuran core is a recurring motif in natural products with antibacterial, antifungal, antioxidant, and cytotoxic properties. researchgate.net
The Suzuki-Miyaura coupling, utilizing boronic acid derivatives, is a key method for constructing the heterobiaryl skeletons that form the basis of many biologically active compounds. researchgate.netresearchgate.net For instance, the synthesis of boletopsin 11, a compound with antibacterial activity, involved the preparation of a substituted boronic acid as a key intermediate. ekb.eg
Furthermore, dibenzofuran-based structures are being developed as novel fluorescent probes. The synthesis of dibenzofuran α-amino acids, which are conformationally rigid analogues of tyrosine, has been achieved through methods like Negishi coupling. acs.org These unnatural amino acids exhibit enhanced fluorescent properties and can be incorporated into peptides to act as FRET donors for monitoring enzymatic activity. acs.org
Boron-containing compounds, in general, are gaining attention in medicinal chemistry as they can act as inhibitors for enzymes like serine proteases. nih.govencyclopedia.pub The synthesis of complex boron-containing scaffolds, such as benzoxaboroles and benzoxaborines with antiprotozoal activities, often involves the introduction of a boronic acid group onto a precursor molecule. nih.gov
Future Perspectives and Emerging Research Directions
Catalyst Development for Enhanced Reactivity and Selectivity
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and dibenzofuran-4-boronic acid is a key reagent in this process for creating carbon-carbon bonds. nbinno.comchemicalbook.com However, initial studies reported low efficiency for this compound in Suzuki coupling reactions. hcchems.com Future research is focused on developing novel catalyst systems to enhance its reactivity and selectivity.
Key areas of development include:
Novel Ligands: The development of new ligands is crucial for improving the performance of metal catalysts, such as palladium and copper. fluorochem.co.uk Ligands can stabilize the metal center, and tune the catalyst's electronic and steric properties, leading to more efficient and selective reactions. fluorochem.co.uk For instance, the use of 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) as a ligand has been shown to improve copper-catalyzed cross-coupling reactions. acs.org
Palladium-Based Catalysts: Palladium catalysts are widely used in Suzuki-Miyaura reactions. nih.gov Research is ongoing to develop more robust and active palladium catalysts. A recent study developed a palladium-based catalyst modified with dibenzofuran (B1670420) that showed high acetylene (B1199291) conversion and vinyl chloride selectivity. researchgate.net
Copper-Based Catalysts: Copper catalysts offer a more economical and environmentally friendly alternative to palladium. mdpi.com Recent research has focused on developing copper(I)-exchanged zeolite catalysts for the homocoupling of aryl boronic acids. mdpi.com
Nanocatalysts: The use of palladium nanoclusters has shown promise in Suzuki-Miyaura coupling reactions, offering high catalytic activity in aqueous solutions. researchgate.net
These advancements in catalyst design will not only improve the efficiency of reactions involving this compound but also expand its applicability in the synthesis of complex organic molecules.
Integration of this compound in Flow Chemistry
Flow chemistry, or continuous flow chemistry, is gaining prominence as a powerful tool for chemical synthesis. archivemarketresearch.com This technology offers several advantages over traditional batch processing, including improved safety, better process control, and the potential for higher yields and purity. The integration of this compound into flow chemistry processes is an emerging area of research. archivemarketresearch.com
The application of flow chemistry to reactions involving this compound could lead to:
Process Intensification: Flow chemistry allows for the intensification of chemical processes, leading to higher throughput and more efficient production. archivemarketresearch.com
Improved Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive or hazardous reagents.
Enhanced Reaction Control: Precise control over reaction parameters such as temperature, pressure, and reaction time can lead to improved selectivity and yields.
The development of robust and scalable flow chemistry protocols for Suzuki-Miyaura and other cross-coupling reactions using this compound is a key area for future research.
Exploration of Novel Applications in Bio-Related Fields
The unique properties of this compound make it an attractive candidate for various biological and medicinal applications. smolecule.com Boronic acids are known to interact with diols, a functional group prevalent in many biological molecules, making them suitable for developing sensors and therapeutic agents. cymitquimica.comnih.gov
Emerging research in this area includes:
Fluorescence Sensors for Carbohydrates: this compound is water-soluble and exhibits changes in its fluorescence properties upon binding to sugars. chemicalbook.comnih.gov This makes it a promising candidate for the development of fluorescent sensors for detecting carbohydrates, which could have applications in medical diagnostics and biological research. nbinno.comnih.gov One study reported that it displays distinctive fluorescence changes at three wavelengths when bound to sugars under near-physiological conditions. chemicalbook.com
Anti-inflammatory and Anticancer Agents: this compound can be coupled with other molecules, such as imidazole (B134444) derivatives, to create compounds with potential anti-inflammatory properties. chemicalbook.com Furthermore, the boronic acid functional group is a key feature in some anticancer drugs, as it can inhibit the activity of proteasomes, which are involved in cell cycle regulation. smolecule.com The dibenzofuran scaffold itself is found in a number of natural products with antibacterial and anticancer activities. ekb.egbiointerfaceresearch.com
DNA-Encoded Libraries: DNA-compatible Suzuki-Miyaura cross-coupling reactions are being developed to create vast libraries of compounds for drug discovery. nih.gov this compound is a potential building block for these libraries, enabling the synthesis of diverse and complex molecules for screening against biological targets. nih.gov
The exploration of these and other bio-related applications of this compound is a rapidly growing field with the potential for significant impact on human health.
Advanced Computational Modeling for Predictive Synthesis and Materials Design
Computational modeling is becoming an indispensable tool in modern chemistry, enabling researchers to predict the properties of molecules and design new materials with desired functionalities. arxiv.org The application of advanced computational methods to this compound and its derivatives can accelerate the discovery and development of new catalysts, materials, and therapeutic agents.
Key areas where computational modeling can make a significant impact include:
Predictive Synthesis: Computational models can be used to predict the outcomes of chemical reactions, helping chemists to design more efficient and selective synthetic routes. acs.org This can reduce the need for time-consuming and expensive trial-and-error experimentation.
Materials Design: The electronic and photophysical properties of materials based on this compound, such as those used in organic light-emitting diodes (OLEDs), can be predicted using computational methods. smolecule.cominnospk.com This allows for the in-silico design of new materials with optimized performance characteristics.
Understanding Reaction Mechanisms: Computational modeling can provide detailed insights into the mechanisms of catalytic reactions, helping researchers to understand how catalysts work and to design more effective ones. researchgate.net
Structure-Activity Relationship Studies: In drug discovery, computational models can be used to understand how the structure of a molecule relates to its biological activity, guiding the design of more potent and selective drugs. acs.org
The integration of computational modeling with experimental work will be crucial for unlocking the full potential of this compound in the years to come.
Q & A
Basic Research Questions
Q. What are the key synthetic methods for Dibenzofuran-4-boronic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves lithium-halogen exchange followed by boronation. For example, in THF at -78°C, n-butyllithium reacts with dibenzofuran-4-bromo derivatives, followed by quenching with trimethyl borate (B(OMe)₃). Acidic hydrolysis (e.g., HCl) yields the boronic acid .
- Critical Parameters :
- Temperature : Lower temperatures (-78°C) minimize side reactions.
- Solvent : THF enhances lithium coordination, improving reaction efficiency.
- Purification : Acidic washes (e.g., 1M HCl) remove residual lithium salts.
- Data Table :
| Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|
| THF | -78 | 65–75 | |
| Diethyl ether | -30 | 50–60 |
Q. How does the physical stability of this compound affect storage and experimental handling?
- Key Properties :
- Melting Point : 286–291°C, indicating thermal stability under standard reaction conditions .
- Hygroscopicity : Absorbs moisture, requiring storage at 0–6°C under inert gas (e.g., argon) .
- Handling Protocol : Use anhydrous solvents (e.g., THF over molecular sieves) and glovebox techniques to prevent hydrolysis.
Advanced Research Questions
Q. How can this compound be utilized in carbohydrate recognition, and what are its limitations in biosensing?
- Mechanism : Forms reversible boronate esters with diols (e.g., fructose). Its fluorescence emission at 301, 318, and 327 nm shifts upon sugar binding, enabling detection .
- Limitations :
- Low Binding Affinity : Apparent binding constant (Kapp) for fructose is 514 M⁻¹ , weaker than other boronic acids .
- Fluorescence Sensitivity : Intensity changes <1-fold, requiring amplification via conjugated polymers or nanoparticles .
- Optimization Strategies : Functionalize with electron-withdrawing groups to enhance binding or couple with Förster resonance energy transfer (FRET) systems.
Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions for heterocyclic synthesis?
- Application : Acts as a boronate donor in coupling with aryl halides to form biaryl compounds. For example, coupling with 2-bromotetrazole derivatives under Pd(PPh₃)₄ catalysis yields fluorescent tetrazole hybrids .
- Reaction Optimization :
- Catalyst : Pd(dppf)Cl₂ improves turnover in polar solvents (e.g., DMF).
- Base : Na₂CO₃ minimizes boronic acid protodeboronation.
- Data Table :
| Substrate | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| 2-Bromotetrazole | Pd(PPh₃)₄ | 37 | |
| 4-Nitrophenyl bromide | PdCl₂(dppf)₂ | 70–80 |
Q. How do steric and electronic effects in this compound influence its reactivity in multicomponent dynamic covalent chemistry?
- Steric Effects : The rigid dibenzofuran backbone restricts rotation, favoring preorganization for selective binding .
- Electronic Effects : The electron-rich aromatic system enhances Lewis acidity of boron, improving diol binding kinetics.
- Case Study : In self-assembled sensors, the compound’s planar structure facilitates π-π stacking with graphene oxide, enhancing signal-to-noise ratios in glucose detection .
Methodological Guidance
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Structural Confirmation :
- ¹H/¹³C NMR : Peaks at δ 7.42–8.28 ppm (aromatic protons) and 105–146 ppm (carbonyl/boron-attached carbons) .
- X-ray Crystallography : Resolves boron-oxygen bond angles (≈120°), confirming sp² hybridization .
Q. How can researchers resolve contradictions in reported binding constants for this compound?
- Root Causes :
- pH Variability : Binding is pH-dependent (pKa ≈ 8.5); studies at non-physiological pH may overestimate affinity .
- Competing Ions : Phosphate buffers compete for boron, requiring use of HEPES or Tris buffers .
- Standardization : Report binding constants under uniform conditions (pH 7.4, 25°C, 0.1M ionic strength).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
